Home > Products > Screening Compounds P58061 > 6-Methylenandrosta-1,4-diene-3,17-dione
6-Methylenandrosta-1,4-diene-3,17-dione -

6-Methylenandrosta-1,4-diene-3,17-dione

Catalog Number: EVT-14190655
CAS Number:
Molecular Formula: C20H24O2
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-methylenandrosta-1,4-diene-3,17-dione involves several methods of organic synthesis. One notable method includes the dehydrogenation of 6-methyleneandrosta-4-ene-3,17-dione using various dehydrogenating agents such as 2,3-dichloro-5,6-dicyan-1,4-benzoquinone (DDQ) under reflux conditions in solvents like dioxane or dimethyl sulfoxide .

Technical Details

  • Dehydrogenation Process: The reaction typically requires a temperature range of 0 to 10 °C and can yield up to 81.8% of the desired product when optimized with specific reagents like chloranil .
  • Alternative Methods: Other methods include bromination followed by debromination and dehydrobromination steps, which also contribute to forming the final compound .
Molecular Structure Analysis

The molecular structure of 6-methylenandrosta-1,4-diene-3,17-dione features a steroid backbone with specific functional groups that contribute to its biological activity. The compound exhibits a unique configuration that allows it to effectively bind to the aromatase enzyme.

Structure Data

  • Molecular Formula: C20H24O2C_{20}H_{24}O_2
  • Molecular Weight: Approximately 296.41 g/mol
  • Structural Characteristics: The structure includes a methylene bridge at the 6-position and double bonds between carbons at positions 1 and 4 .
Chemical Reactions Analysis

6-Methylenandrosta-1,4-diene-3,17-dione participates in various chemical reactions that are crucial for its function as an aromatase inhibitor. The primary reaction involves the irreversible binding to the aromatase enzyme.

Technical Details

  • Aromatase Inhibition: The compound exhibits time-dependent inactivation of human placental aromatase with a half-life of approximately 13.9 minutes and an inhibition constant (KiK_i) of 26 nM .
  • Other Interactions: It shows minimal interference with other steroidogenic enzymes like 5 alpha-reductase and has slight binding affinity for androgen receptors .
Mechanism of Action

The mechanism by which 6-methylenandrosta-1,4-diene-3,17-dione exerts its effects involves the inhibition of estrogen synthesis through aromatase inactivation.

Process Data

  • Upon administration, exemestane binds irreversibly to aromatase, leading to a significant reduction in circulating estrogen levels.
  • Studies have indicated that maximal estradiol suppression occurs approximately 12 hours post-administration, achieving a suppression rate of about 62% .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylenandrosta-1,4-diene-3,17-dione are essential for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of steroidal compounds due to the presence of multiple functional groups.
Applications

The primary application of 6-methylenandrosta-1,4-diene-3,17-dione is in oncology as a treatment for breast cancer. It is particularly effective in postmenopausal women with estrogen receptor-positive tumors.

Scientific Uses

  • Clinical Use: Used as part of adjuvant therapy following surgery or radiation therapy.
  • Research Applications: Investigated for potential effects on other hormone-related cancers and conditions due to its mechanism of action on estrogen synthesis.
Synthesis and Structural Optimization of 6-Methylenandrosta-1,4-diene-3,17-dione

Irreversible Aromatase Inhibitor Design Strategies

6-Methylenandrosta-1,4-diene-3,17-dione (exemestane) exemplifies a mechanism-based inhibitor of aromatase, engineered to exploit the enzyme’s catalytic machinery for irreversible inactivation. Unlike competitive inhibitors, exemestane acts as a suicide substrate, undergoing catalytic processing by aromatase to generate a highly reactive electrophilic species. This species forms a covalent adduct with nucleophilic residues (e.g., cysteine or lysine) in the enzyme’s active site, permanently disrupting estrogen biosynthesis [1] [2]. Key to this design is the incorporation of chemical groups poised for bioactivation: the 1,4-diene-3-one system facilitates enzymatic oxidation, while the C6 exocyclic methylene serves as the ultimate reactive moiety. Kinetic analyses confirm time-dependent inactivation, with human placental aromatase exhibiting a t₁/₂ of 13.9 minutes and an inactivation constant (kᵢ) of 26 nM [2]. This irreversible mechanism translates to sustained suppression of estrogen synthesis, even after systemic clearance of the drug.

Table 1: Kinetic Parameters of Exemestane as an Irreversible Aromatase Inhibitor

ParameterValueSignificance
Half-life (t₁/₂) of Inactivation13.9 minIndicates rapid, time-dependent enzyme inactivation
Inactivation Constant (kᵢ)26 nMReflects high potency in enzyme binding and activation
IC₅₀ (Microsomal Assay)5.2 nMConfirms superior inhibitory activity over metabolites

Key Synthetic Pathways for 6-Methylene Steroidal Derivatives

The synthesis of 6-methylenandrosta-1,4-diene-3,17-dione leverages androst-4-ene-3,17-dione (AD) as a key precursor. Two primary chemical routes dominate industrial production:

  • Wittig Olefination: AD undergoes regioselective enolization at C6, followed by condensation with formaldehyde and triphenylphosphine ylide. This yields the exocyclic methylene group. Subsequent dehydrogenation at the C1-C2 position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or microbial Δ¹-dehydrogenases introduces the critical 1,4-diene conjugation [3] [5]. The Wittig route typically achieves moderate yields (60-75%) but requires careful control to minimize over-oxidation.
  • Enol Sulfonate Pathway: Protection of the C3-keto group of AD, followed by conversion of the C6-carbonyl to a methylsulfonyl enol ether, provides an activated intermediate. Alkylation using methylmagnesium bromide or methyl lithium, then acid-catalyzed elimination, installs the methylene group. Global deprotection and Δ¹-dehydrogenation furnish exemestane. This route offers higher regioselectivity but involves multi-step processing [5].

Emerging biocatalytic approaches utilize engineered Mycolicibacterium strains to convert phytosterols directly into AD. Subsequent heterologous expression of a mutated P450-BM3 monooxygenase (mP450-BM3) enables regiospecific C7β-hydroxylation of AD, though C6-methylene derivatives require further chemical modification [4].

Table 2: Synthetic Pathways for 6-Methylenandrosta-1,4-diene-3,17-dione

Synthetic RouteKey StepsCatalyst/ConditionsYield RangeAdvantages/Limitations
Wittig Olefination1. Enolization at C62. Wittig reaction3. Δ¹-DehydrogenationFormaldehyde, PPh₃, DDQ60-75%Established; moderate yield, risk of over-oxidation
Enol Sulfonate Alkylation1. C3 protection2. Enol sulfonate formation3. Methylation4. Elimination, deprotection, Δ¹-DHMethylmagnesium bromide, Methanesulfonyl chloride40-65%Higher selectivity; multi-step, lower overall yield
Biocatalytic (Phytosterol)1. Microbial side-chain cleavage to AD2. Hydroxylation (P450-BM3 mutant)Engineered Mycolicibacterium spp.VariableSustainable starting material; requires chemo-modification

Role of 1,4-Diene Configuration in Mechanism-Based Inactivation

The Δ¹-double bond within the 1,4-dien-3-one system is indispensable for exemestane’s irreversible inhibition. This structural element enables aromatase to initiate catalysis similarly to its natural substrate (androstenedione), promoting binding and positioning the C6-methylene for activation. During catalysis, aromatase abstracts a hydrogen from the C6 methylene group, generating a transient allylic radical or carbocation intermediate at C6. This highly electrophilic species reacts irreversibly with nucleophilic amino acids (e.g., Cys-437 in human aromatase) in the active site, forming a covalent protein-adduct that permanently inactivates the enzyme [1] [3]. Metabolites lacking the 1,4-diene system (e.g., 17β-hydroxyexemestane) exhibit significantly reduced inhibitory potency. The conjugated dienone system also enhances planarity of the A-ring, optimizing hydrophobic interactions within the active site pocket and facilitating electron transfer during the inactivation process [1]. Experimental evidence confirms that saturation of the Δ⁴-bond or reduction of the Δ¹-bond drastically diminishes time-dependent inactivation kinetics, transitioning the compound towards reversible inhibition.

Modifications at C-6 and C-17 Positions: Impact on Binding Affinity

The reactivity and steric profile of the C6 substituent critically govern irreversible inhibition:

  • C6 Methylene Group (Exemestane): The exocyclic methylene (CH₂=) is the optimal electrophilic trap. Its sp²-hybridized carbon is highly susceptible to enzymatic oxidation, generating the reactive intermediate. Substitution with alkyl groups (e.g., 6α/6β-methyl derivatives) or conversion to epoxides (6β-spirooxiranandrosta-1,4-diene-3,17-dione) significantly reduces potency. Epoxides exhibit IC₅₀ values >100 nM in microsomal assays, compared to 5.2 nM for exemestane, due to steric hindrance and reduced electrophilicity [1]. Hydrogenation to a 6α/6β-methyl group converts the compound into a weak competitive inhibitor.
  • C17 Carbonyl Reduction: Reduction of the C17 ketone to the 17β-hydroxyl metabolite (17β-hydroxy-6-methylenandrosta-1,4-dien-3-one; 17β-HE) retains significant aromatase inhibitory activity (IC₅₀ = 8.4 nM vs. exemestane’s 5.2 nM) [1]. This metabolite maintains the critical 1,4-diene-3-one and C6 methylene groups. However, further oxidation or conjugation of the C17-OH markedly reduces activity. The C17 carbonyl contributes to optimal binding affinity, but its reduction is tolerated better than C6 modifications because it doesn't directly participate in the covalent inactivation mechanism.

Table 3: Impact of Structural Modifications on Aromatase Inhibitory Activity

CompoundModificationIC₅₀ (nM) (Human Placental Microsomes)Relative Potency vs. ExemestaneMechanism
6-Methylenandrosta-1,4-diene-3,17-dione (Exemestane)None (Parent)5.21.0Irreversible
17β-Hydroxyexemestane (17β-HE)C17=O → C17β-OH8.4~0.6Irreversible (Reduced potency)
6β-Spirooxiranandrosta-1,4-diene-3,17-dioneC6-CH₂ → 6β-epoxide>100<0.05Weakly Reversible
6α-Methyl-androsta-1,4-diene-3,17-dioneC6-CH₂ → 6α-CH₃>1000<0.005Reversible (Weak)
6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione (6-HME)C6-CH₂ → 6-CH₂OH>100<0.05Inactive

Properties

Product Name

6-Methylenandrosta-1,4-diene-3,17-dione

IUPAC Name

(10R,13S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14?,15?,16?,19-,20+/m1/s1

InChI Key

BFYIZQONLCFLEV-VQIOPMHJSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.